molecular formula C9H8N2O5 B1266116 4-(Acetylamino)-2-nitrobenzoic acid CAS No. 21573-29-5

4-(Acetylamino)-2-nitrobenzoic acid

Cat. No.: B1266116
CAS No.: 21573-29-5
M. Wt: 224.17 g/mol
InChI Key: DQKOLPCSICJNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influenza Virus Research

4-(Acetylamino)-2-nitrobenzoic acid, as a part of a larger compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been investigated for its potential as an inhibitor for the influenza virus neuraminidase protein. The molecule forms hydrogen-bonded dimers and its crystal structure is stabilized by intermolecular hydrogen bonding, making it a subject of interest in antiviral research (Jedrzejas et al., 1995).

Synthesis of Quinazolin-4-ones

Research indicates that derivatives of this compound have been used in the synthesis of novel quinazolin-4-ones. The nature of the substituent at position 4 significantly influences the outcome of cyclisation reactions, making these derivatives valuable in the field of organic chemistry (Heppell & Al-Rawi, 2014).

Polybenzimidazoles Synthesis

N-(4,5-dichloro-2-nitrophenyl)acetamide, closely related to this compound, has been used in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its potential application in polymer chemistry and materials science (Begunov & Valyaeva, 2015).

Derivative Preparation in Chemistry

Studies on 4-acetylamino-2-nitrotoluene, a compound related to this compound, highlight its use in preparing various acetylated, reduced, and oxidized derivatives, playing a significant role in chemical synthesis processes (Mori et al., 1986).

Enzyme Assays

This compound derivatives have been utilized in the development of fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays. This application is particularly relevant in biochemistry and pharmacology (Maeda et al., 2005).

Mycobacterium Tuberculosis Research

Derivatives of this compound have been evaluated for their potential in discriminating Mycobacterium tuberculosis complex from other mycobacteria, indicating its use in medical microbiology and infectious disease research (Rastogi et al., 1989).

Properties

IUPAC Name

4-acetamido-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKOLPCSICJNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175922
Record name NSC 202381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-29-5
Record name 4-(Acetylamino)-2-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC202381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 202381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Acetylamino)-2-nitrobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Acetylamino)-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Acetylamino)-2-nitrobenzoic acid
Reactant of Route 3
4-(Acetylamino)-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Acetylamino)-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Acetylamino)-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Acetylamino)-2-nitrobenzoic acid
Customer
Q & A

Q1: What is the significance of identifying 4-(acetylamino)-2-nitrobenzoic acid as a metabolite of 2,4-dinitrotoluene?

A1: Identifying this compound (4AA2NBA) as a metabolite of 2,4-dinitrotoluene (2,4-DNT) is crucial for understanding the biotransformation pathways of this compound in vivo [, ]. This knowledge helps researchers assess potential toxicity by identifying which metabolites are formed and in what quantities. For example, the research found that 4AA2NBA was a major metabolite of 2,4-DNT in rat urine and bile, suggesting a significant metabolic route [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.